4,5-dihydro-1,3-thiazol-2-amine;4-(2-methylanilino)-4-oxobutanoic acid 4,5-dihydro-1,3-thiazol-2-amine;4-(2-methylanilino)-4-oxobutanoic acid
Brand Name: Vulcanchem
CAS No.: 171088-71-4
VCID: VC20937970
InChI: InChI=1S/C11H13NO3.C3H6N2S/c1-8-4-2-3-5-9(8)12-10(13)6-7-11(14)15;4-3-5-1-2-6-3/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15);1-2H2,(H2,4,5)
SMILES: CC1=CC=CC=C1NC(=O)CCC(=O)O.C1CSC(=N1)N
Molecular Formula: C14H19N3O3S
Molecular Weight: 309.39 g/mol

4,5-dihydro-1,3-thiazol-2-amine;4-(2-methylanilino)-4-oxobutanoic acid

CAS No.: 171088-71-4

Cat. No.: VC20937970

Molecular Formula: C14H19N3O3S

Molecular Weight: 309.39 g/mol

* For research use only. Not for human or veterinary use.

4,5-dihydro-1,3-thiazol-2-amine;4-(2-methylanilino)-4-oxobutanoic acid - 171088-71-4

Specification

CAS No. 171088-71-4
Molecular Formula C14H19N3O3S
Molecular Weight 309.39 g/mol
IUPAC Name 4,5-dihydro-1,3-thiazol-2-amine;4-(2-methylanilino)-4-oxobutanoic acid
Standard InChI InChI=1S/C11H13NO3.C3H6N2S/c1-8-4-2-3-5-9(8)12-10(13)6-7-11(14)15;4-3-5-1-2-6-3/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15);1-2H2,(H2,4,5)
Standard InChI Key BOBZJEDZBZZMOC-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1NC(=O)CCC(=O)O.C1CSC(=N1)N
Canonical SMILES CC1=CC=CC=C1NC(=O)CCC(=O)O.C1CSC(=N1)N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator